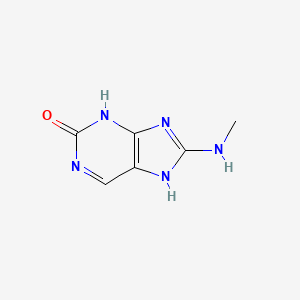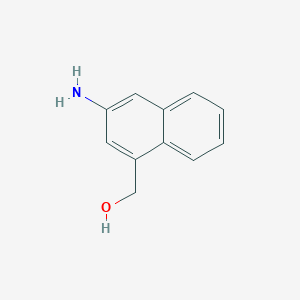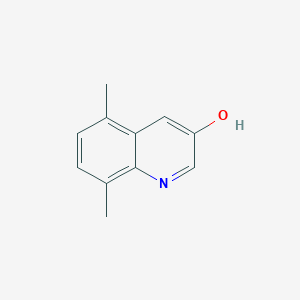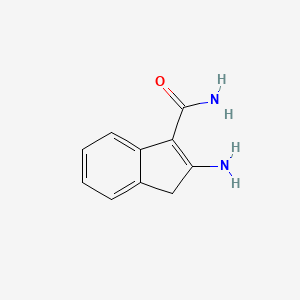
2-Amino-1H-indene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1H-indene-3-carboxamide is a chemical compound belonging to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of an amino group at the second position and a carboxamide group at the third position of the indene ring makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1H-indene-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with indene, which is commercially available or can be synthesized from naphthalene.
Amination: The indene undergoes an amination reaction to introduce the amino group at the second position. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.
Carboxylation: The next step involves the introduction of the carboxamide group at the third position. This can be done through a carboxylation reaction using carbon dioxide or carboxylic acid derivatives in the presence of catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino and carboxamide groups can participate in substitution reactions, allowing for the introduction of various functional groups. Reagents such as halogens and alkylating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
2-Amino-1H-indene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound can act as inhibitors of specific enzymes and receptors, making them potential candidates for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Amino-1H-indene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit discoidin domain receptor 1 (DDR1), which plays a role in cell adhesion and migration.
Pathways Involved: By inhibiting DDR1, this compound can disrupt signaling pathways involved in cancer cell proliferation and metastasis.
類似化合物との比較
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound also contains an amino group and a carboxamide group but differs in the position of these groups on the indene ring.
1-Amino-2H-indene-3-carboxamide: Similar structure but with the amino group at the first position.
3-Amino-1H-indene-2-carboxamide: The positions of the amino and carboxamide groups are reversed compared to 2-Amino-1H-indene-3-carboxamide.
Uniqueness: this compound is unique due to the specific positioning of the amino and carboxamide groups, which imparts distinct chemical and biological properties. This positioning allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
2-amino-3H-indene-1-carboxamide |
InChI |
InChI=1S/C10H10N2O/c11-8-5-6-3-1-2-4-7(6)9(8)10(12)13/h1-4H,5,11H2,(H2,12,13) |
InChIキー |
MOQPZZHWQQPVTR-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C(=C1N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





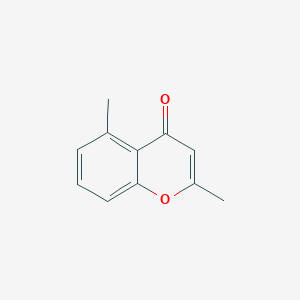
![2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B11915980.png)
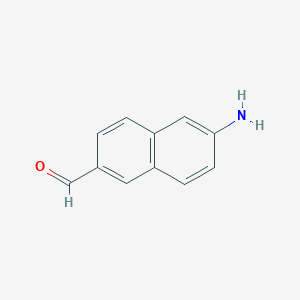
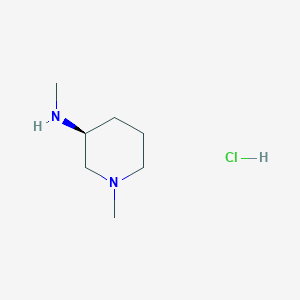
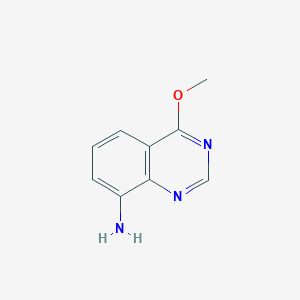
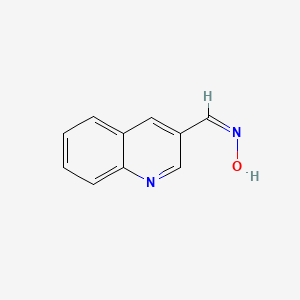
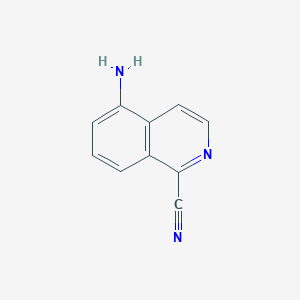
![[1,2,3]Triazolo[5,1-a]isoquinoline](/img/structure/B11916001.png)
